2-Cyanoethyl(methyl)sulfamoyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl(methyl)sulfamoyl chloride typically involves the reaction of 2-cyanoethylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
2-Cyanoethylamine+Chlorosulfonic acid→2-Cyanoethyl(methyl)sulfamoyl chloride
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is usually stored at room temperature under an inert atmosphere to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyl(methyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents to form new compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce a sulfonamide derivative .
Scientific Research Applications
2-Cyanoethyl(methyl)sulfamoyl chloride has several applications in scientific research:
Proteomics: It is used as a biochemical reagent in proteomics research to study protein interactions and functions.
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.
Pharmaceutical Research: It is employed in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Cyanoethyl(methyl)sulfamoyl chloride involves its reactivity with nucleophiles. The chloride group is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of new compounds. This reactivity is utilized in various synthetic and research applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanoethylsulfonyl chloride
- Methylsulfonyl chloride
- Ethylsulfonyl chloride
Uniqueness
2-Cyanoethyl(methyl)sulfamoyl chloride is unique due to its specific reactivity and applications in proteomics and organic synthesis. Its ability to undergo various substitution and addition reactions makes it a versatile reagent in chemical research .
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-methylsulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN2O2S/c1-7(4-2-3-6)10(5,8)9/h2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENQUAGTXLAUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943301 |
Source
|
Record name | (2-Cyanoethyl)methylsulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40943301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209971-18-6 |
Source
|
Record name | (2-Cyanoethyl)methylsulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40943301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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